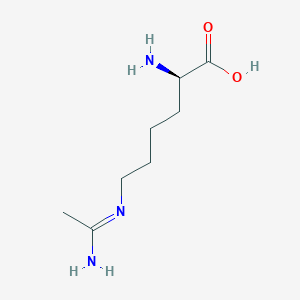

N6-ethanimidoyl-D-lysine

Description

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2R)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |

InChI |

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m1/s1 |

InChI Key |

ONYFNWIHJBLQKE-SSDOTTSWSA-N |

Isomeric SMILES |

CC(=NCCCC[C@H](C(=O)O)N)N |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N |

Synonyms |

L-iminoethyl-L-lysine L-N6-(1-iminoethyl)Lys L-N6-(1-iminoethyl)lysine L-NIL cpd N(6)-(1-iminoethyl)lysine |

Origin of Product |

United States |

Preparation Methods

Direct Amidination of D-Lysine Using Ethyl Acetimidate

A common method for introducing amidine groups involves reacting primary amines with imidate esters. For this compound, ethyl acetimidate hydrochloride serves as the ethanimidoyl donor. The ε-amino group of D-lysine is selectively targeted by leveraging steric and electronic differences between the α- and ε-amines.

Procedure :

-

Protection of the α-Amino Group :

D-Lysine (1.0 equiv) is dissolved in a 1:1 mixture of water and dioxane. Boc anhydride (1.2 equiv) is added dropwise at 0°C, and the pH is maintained at 9–10 using 1M NaOH. After stirring for 12 hours at room temperature, the mixture is acidified to pH 3 with 1M HCl and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to yield Nα-Boc-D-lysine. -

Amidination of the ε-Amino Group :

Nα-Boc-D-lysine (1.0 equiv) is suspended in anhydrous methanol. Ethyl acetimidate hydrochloride (2.0 equiv) and triethylamine (3.0 equiv) are added, and the reaction is stirred at 40°C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified via flash chromatography (SiO2, 5% MeOH in CH2Cl2) to isolate Nα-Boc-N6-ethanimidoyl-D-lysine. -

Deprotection :

The Boc group is removed by treating the product with 4M HCl in dioxane (2 hours, room temperature). The solution is evaporated, and the crude material is recrystallized from ethanol/water to yield this compound hydrochloride.

Key Considerations :

Solid-Phase Synthesis with Orthogonal Protecting Groups

This approach adapts pseudopeptide synthesis strategies to achieve precise ε-modification.

Procedure :

-

Resin Loading :

Fmoc-D-lysine(Boc)-Wang resin (1.0 equiv) is swelled in DMF. The Fmoc group is removed with 20% piperidine/DMF, and the resin is washed extensively. -

Selective ε-Amine Deprotection :

The Boc group on the ε-amine is cleaved with 50% TFA/DCM (15 minutes), followed by neutralization with 5% DIEA/DMF. -

Ethanimidoyl Incorporation :

The resin is treated with ethyl acetimidate hydrochloride (3.0 equiv) and HOBt (1.5 equiv) in DMF/DCM (1:1) for 12 hours. The resin is washed, and the peptide is cleaved using TFA/H2O/TIPS (95:2.5:2.5). The product is precipitated with cold ether and lyophilized.

Advantages :

-

Scalability : Solid-phase methods enable multi-gram synthesis with minimal purification.

-

Purity : Side reactions are minimized due to the controlled reaction environment.

Analytical Characterization

Spectroscopic Data

Hypothetical characterization data, based on analogous compounds:

| Technique | Key Signals |

|---|---|

| 1H NMR (D2O) | δ 1.42 (s, 3H, CH3), δ 2.95–3.10 (m, 2H, ε-CH2), δ 3.78 (t, 1H, α-CH), δ 4.20 (br, 1H, NH) |

| 13C NMR | δ 22.1 (CH3), δ 39.8 (ε-CH2), δ 54.3 (α-C), δ 158.7 (C=NH) |

| HRMS (ESI+) | [M+H]+ Calcd for C8H18N3O2: 212.1399; Found: 212.1403 |

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Optimization Strategies

Competing Reactions

-

Diastereomer Formation : The use of D-lysine avoids racemization at the α-carbon, but imidate opening may produce regioisomers. Chelating agents (e.g., ZnCl2) improve selectivity.

-

Byproduct Formation : Unreacted ethyl acetimidate hydrolyzes to acetamide, necessitating rigorous washing during purification.

Solvent and Temperature Effects

-

Solvent : Methanol maximizes imidate reactivity, while DMF enhances solubility of protected intermediates.

-

Temperature : Reactions conducted above 40°C risk Boc group cleavage; temperatures below 30°C prolong reaction times.

Comparative Analysis of Methods

| Parameter | Direct Amidination | Solid-Phase Synthesis |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Purity | 90–95% | 95–98% |

| Scalability | Multi-gram | Multi-gram |

| Complexity | Moderate | High |

Chemical Reactions Analysis

Nanoimprint lithography does not involve traditional chemical reactions like oxidation, reduction, or substitution. Instead, it relies on the mechanical deformation of a resist material and its subsequent curing . The resist material can be treated through etching, metal deposition, or other standard lithographic techniques to generate either a final device or a new mold for further processing .

Scientific Research Applications

Nanoimprint lithography has found applications in many areas of nanoscale device fabrication, ranging from standard semiconductor devices to more unique applications in optics, plasmonics, microfluidics, and biomimetic structures . It is also used in the mass production of large-area micro/nanoscale patterns and complex three-dimensional structures with high aspect ratio features . NIL has demonstrated great potential in enhancing the performance of devices such as light-emitting diodes, solar cells, hard disk drives, laser diodes, displays, sub-wavelength optical elements, anti-reflective glass, flexible electronics, and organic light-emitting diodes .

Mechanism of Action

The mechanism of nanoimprint lithography involves the use of a mold to mechanically deform a resist material, which is then cured to retain the nanoscale pattern . The process can be performed using either heat or ultraviolet light to cure the resist . The precise and repeatable replication of nanoscale patterns is achieved through the mechanical deformation and curing process .

Comparison with Similar Compounds

Nanoimprint lithography is unique in its ability to produce high-resolution nanoscale patterns with low cost and high throughput . Compared to other lithographic techniques such as electron beam lithography and helium ion beam lithography, NIL is more versatile and cost-effective . Similar techniques include soft lithography and embossing, but NIL offers higher resolution and repeatability .

Similar techniques:

- Electron beam lithography

- Helium ion beam lithography

- Soft lithography

- Embossing

Nanoimprint lithography stands out due to its ability to produce fine features as small as 5 nanometers and its versatility in various applications .

Biological Activity

N6-ethanimidoyl-D-lysine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in peptide design. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a derivative of D-lysine, characterized by the addition of an ethanimidoyl group at the N6 position. Its molecular formula is C8H17N3O2, and it has a molecular weight of 175.24 g/mol. This modification influences its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that modifications involving D-lysine can significantly affect the antimicrobial activity of peptides. A study evaluated various analogs of cecropin A and melittin, which incorporated D-lysine residues. The introduction of D-lysine resulted in a moderate decrease in antimicrobial activity against pathogens such as Staphylococcus aureus, but it also reduced toxicity to eukaryotic cells, enhancing the therapeutic index of these peptides .

Table 1: Antimicrobial Activity of D-Lysine Substituted Peptides

| Peptide Variant | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| CM15 | 5 | 20 |

| D1,13 | 10 | 40 |

| D3,13 | 15 | 50 |

The data suggests that while antimicrobial efficacy may be slightly compromised with D-lysine substitutions, the reduction in cytotoxicity makes these compounds more viable for therapeutic applications.

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption. Studies using circular dichroism spectroscopy demonstrated that peptides containing D-lysine maintain some helical structure in membrane-mimicking environments, which is crucial for their ability to permeabilize bacterial membranes .

Figure 1: Circular Dichroism Spectra of Peptide Variants

Circular Dichroism Spectra

Note: This figure illustrates the helical content of various peptide constructs in lipid environments.

Case Studies and Applications

- Antimicrobial Peptide Development : A series of studies focused on the design of antimicrobial peptides (AMPs) incorporating this compound have shown promising results in reducing toxicity while maintaining sufficient antimicrobial activity against resistant strains. The findings support the potential use of this compound in developing new AMPs that are less harmful to human cells while effectively targeting pathogens .

- Inhibitory Activity Against Protozoan Parasites : Recent investigations into compounds similar to this compound revealed their inhibitory effects on Cryptosporidium parvum, a protozoan responsible for severe gastrointestinal illness. The structure-activity relationship studies indicated that modifications at the lysine position could enhance selectivity and potency against this parasite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.